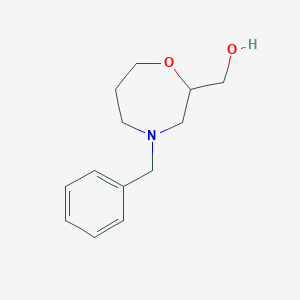

4-Benzyl-2-(hydroxymethyl)homomorpholine

Description

4-Benzyl-2-(hydroxymethyl)homomorpholine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol It is a member of the oxazepane family, which is characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Properties

IUPAC Name |

(4-benzyl-1,4-oxazepan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-11-13-10-14(7-4-8-16-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNWBWLNHRKSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712333 | |

| Record name | (4-Benzyl-1,4-oxazepan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031442-66-6 | |

| Record name | (4-Benzyl-1,4-oxazepan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(hydroxymethyl)homomorpholine typically involves the reaction of benzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring closure and formation of the oxazepane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature, pressure, and other reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(hydroxymethyl)homomorpholine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Benzyl aldehyde or benzyl carboxylic acid.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Preparation Methods

The synthesis of 4-Benzyl-2-(hydroxymethyl)homomorpholine typically involves the reaction of benzylamine with glycidol. This reaction is facilitated by Lewis acid catalysts, which promote the formation of the oxazepane ring. Key parameters such as temperature and solvent choice are optimized to enhance yield and purity.

Industrial Production

In industrial settings, the production follows similar synthetic routes but utilizes larger-scale reactors. The process emphasizes precise control over reaction conditions, ensuring high-quality output through purification methods like distillation and chromatography.

Chemistry

This compound serves as a building block in synthesizing more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways, making it valuable in organic synthesis.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules. Its ability to bind to specific molecular targets can modulate their activity, leading to various biological effects.

Medicine

The compound has been explored for its therapeutic properties , including potential antimicrobial and anticancer activities. Its structural characteristics suggest it may inhibit critical biological processes in pathogens and cancer cells.

Industry

In industrial applications, this compound is utilized in developing new materials and as an intermediate in pharmaceutical synthesis. Its versatility makes it a significant compound for research and development.

Ant

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(hydroxymethyl)homomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(4-Benzyl-1,4-oxazepan-2-yl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.

(4-Benzyl-1,4-oxazepan-2-yl)methylamine: Another similar compound with a methylamine group.

Uniqueness

4-Benzyl-2-(hydroxymethyl)homomorpholine is unique due to the presence of both a benzyl group and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Benzyl-2-(hydroxymethyl)homomorpholine is a chemical compound with the molecular formula and a molecular weight of approximately 221.3 g/mol. This compound features both a benzyl group and a hydroxymethyl group, which contribute to its unique chemical reactivity and potential biological activities. The compound is synthesized through the reaction of benzylamine with glycidol, typically in the presence of a Lewis acid catalyst to facilitate ring closure and formation of the oxazepane structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound has been investigated for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research .

Anticancer Properties

Research indicates that compounds structurally similar to this compound may exhibit significant anticancer activities. For example, studies on related compounds have shown their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in cancer cells .

Case Studies

- Topoisomerase Inhibition : A study demonstrated that certain benzopsoralens with hydroxymethyl groups showed marked antiproliferative effects on mammalian cells by inhibiting topoisomerase II, suggesting that this compound may exhibit similar properties .

- Alpha-Helix Mimetic Structures : Research involving alpha-helix mimetic structures has indicated that compounds like this compound could play a role in cancer treatment by blocking transcriptional pathways associated with oncogenesis .

Antimicrobial Activity

There is emerging evidence that suggests potential antimicrobial properties for this compound. Its structural characteristics allow it to interact with bacterial cell membranes or specific microbial enzymes, although detailed studies are still required to fully elucidate its efficacy against various pathogens.

Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (4-Benzyl-1,4-oxazepan-2-yl)methanamine | Contains an amine instead of a hydroxyl group | Investigated for similar anticancer properties |

| (4-Benzyl-1,4-oxazepan-2-yl)methylamine | Methylamine group present | Potentially exhibits unique reactivity but less studied |

This compound stands out due to its combination of functional groups, which may provide enhanced biological activity compared to its analogs.

Safety and Hazards

The compound is labeled with the GHS05 hazard pictogram, indicating that it is corrosive. Proper handling and safety precautions should be observed when working with this chemical in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.